Cyantraniliprole

概述

描述

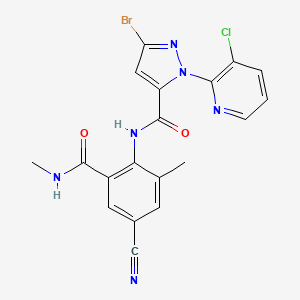

Cyantraniliprole is an insecticide of the ryanoid class, specifically a diamide insecticide . It is approved for use in the United States, Canada, China, and India . It has activity against pests such as Diaphorina citri that have developed resistance to other classes of insecticides .

Synthesis Analysis

Cyantraniliprole was synthesized and its structure was confirmed by 1H NMR . The results of biological activities evaluated in the greenhouse indicated that cyantraniliprole has good activity .Molecular Structure Analysis

Cyantraniliprole was identified by retention time (RT ± 0.1 min), accurate molecular ion at m/z 473.0123, and reference isotope ions at m/z 475.0101 and 477.0074 (mass errors < 5 ppm) .Chemical Reactions Analysis

The hydrolysis reactions of cyantraniliprole were investigated in sterile buffer solutions at pH 4, 7, and 9 . The reactions observed were intramolecular cyclizations and rearrangements instead of the anticipated amide hydrolysis to carboxylic acids .Physical And Chemical Properties Analysis

Cyantraniliprole is a diamide insecticide with a mode of action (ryanodine receptor activation) similar to chlorantraniliprole and flubendiamide . It has root systemic activity with some translaminar .科学研究应用

1. Insecticidal Effect against Stored-Product Pests

- Summary of Application: Cyantraniliprole is a second-generation ryanodine receptor that can bind and activate the ryanodine receptors in insect striated muscle cells, causing continuous muscular contraction, paralysis, and death . It has been tested against storage pests like Tenebrio molitor, Tribolium confusum, Alphitobius diaperinus, Rhyzopertha dominica, and Trogoderma granarium .

- Methods of Application: Bioassays were carried out in the laboratory, where experimental adults were sprayed with six concentrations of cyantraniliprole .

- Results: The insecticide caused dose-dependent mortality. The concentrations with both the highest mortality and the lowest survival rate were 2500 and 3000 ppm .

2. Control of Horse Chestnut Leaf Miner

- Summary of Application: Cyantraniliprole has been tested against the horse chestnut leaf miner, Cameraria ohridella, an invasive pest of horse chestnut .

- Methods of Application: The study tested three modes of application of cyantraniliprole, but did not specify the exact methods .

- Results: All three modes of application were effective against the target pest, but there was a difference in the time of action between them .

3. Residue and Risk Analysis in the Environment

- Summary of Application: The study focused on the impact of Cyantraniliprole residues on the environment .

- Methods of Application: The exact methods of application or experimental procedures were not specified in the search results .

- Results: The study found that Cyantraniliprole had a significant impact on RyR receptor-related gene expression .

4. Use as an Insecticide on Various Crops

- Summary of Application: Cyantraniliprole has been evaluated for use as an insecticide on various crops in agriculture and horticulture .

- Methods of Application: The exact methods of application or experimental procedures were not specified in the search results .

- Results: The study concluded that Cyantraniliprole was effective as an insecticide on various crops .

5. Residue Investigations in Flue-Cured Tobacco

- Summary of Application: Recent pesticide residue investigations for Cyantraniliprole were conducted in flue-cured tobacco .

- Methods of Application: The exact methods of application or experimental procedures were not specified in the search results .

- Results: The study concluded that Cyantraniliprole was effective as an insecticide on flue-cured tobacco .

6. Control of Coleoptera Pests

- Summary of Application: Cyantraniliprole has been tested against various Coleoptera pests, including Tenebrio molitor, Tribolium confusum, Alphitobius diaperinus, Rhyzopertha dominica, and Trogoderma granarium .

- Methods of Application: Bioassays were carried out in the laboratory, where experimental adults were sprayed with six concentrations of cyantraniliprole .

- Results: The insecticide caused dose-dependent mortality. The concentrations with both the highest mortality and the lowest survival rate were 2500 and 3000 ppm .

7. Control of Acaricidal and Other Pests

- Summary of Application: Cyantraniliprole has been tested against various acaricidal and other pests .

- Methods of Application: The study tested different modes of application of cyantraniliprole, but did not specify the exact methods .

- Results: All modes of application were effective against the target pests .

8. Impact on Endangered Species

- Summary of Application: The U.S. Environmental Protection Agency (EPA) has conducted a draft biological evaluation (BE) that contains EPA’s analysis of the potential effects of the insecticide cyantraniliprole on federally listed endangered and threatened species and designated critical habitats .

- Methods of Application: The exact methods of application or experimental procedures were not specified in the search results .

- Results: EPA’s draft BE finds that cyantraniliprole is “likely to adversely affect” certain listed species and designated critical habitats .

9. Use as an Insecticide on Various Fruit, Vegetable, and Nut Crops

- Summary of Application: Cyantraniliprole can be used on a variety of fruit, vegetable, and nut crops and as a seed treatment on some crops to control the Asian citrus psyllid as well as lepidopteran insects, dipteran leafminers, fruit flies, beetles, whiteflies, thrips, aphids, leafhoppers, psyllids, and weevils .

- Methods of Application: The exact methods of application or experimental procedures were not specified in the search results .

- Results: The study concluded that Cyantraniliprole was effective as an insecticide on various crops .

10. Impact on Sap-Sucking Insects on Citrus, Blueberries, and Many Other Crops

- Summary of Application: Cyantraniliprole has been used to combat sap-sucking insects on citrus, blueberries, and many other crops .

- Methods of Application: The exact methods of application or experimental procedures were not specified in the search results .

- Results: The study concluded that Cyantraniliprole was effective against sap-sucking insects .

安全和危害

未来方向

The U.S. Environmental Protection Agency (EPA) has approved new labels for the insecticide cyantraniliprole that include new mitigations to protect federally threatened or endangered (listed) species . This action reflects EPA’s efforts to meet its obligations under the Endangered Species Act (ESA) by identifying potential effects to listed species, implementing necessary mitigations, and initiating the ESA consultation process with the U.S. Fish and Wildlife Service and National Marine Fisheries Service .

属性

IUPAC Name |

5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBUIBGJRQBEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058174 | |

| Record name | Cyantraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Cyantraniliprole | |

CAS RN |

736994-63-1 | |

| Record name | Cyantraniliprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736994-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyantraniliprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736994631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyantraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANTRANILIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6K6H48FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

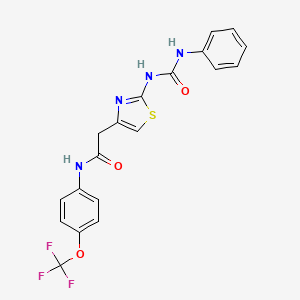

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

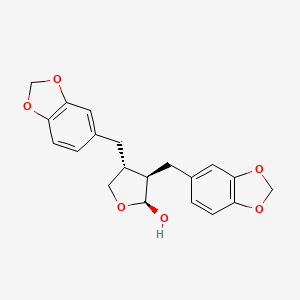

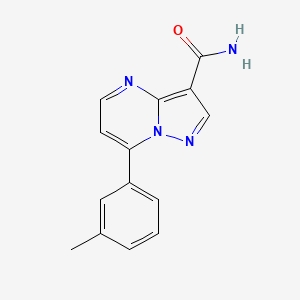

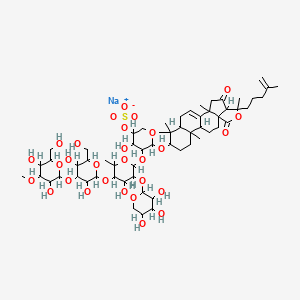

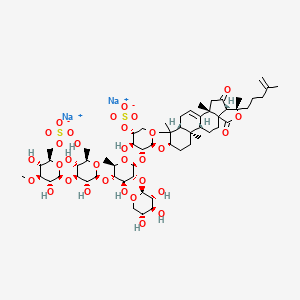

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)

![4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B1669313.png)

![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1669317.png)